molecular formula C26H22N4O4S B2775965 2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(2-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one CAS No. 2034477-67-1

2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(2-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one

Cat. No.: B2775965
CAS No.: 2034477-67-1
M. Wt: 486.55
InChI Key: WGGKAFLNHIIROG-UHFFFAOYSA-N
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Description

2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(2-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core, a methoxybenzyl group, and an oxadiazole moiety

Preparation Methods

The synthesis of 2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(2-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one involves multiple steps. The synthetic route typically starts with the preparation of the quinazolinone core, followed by the introduction of the methoxybenzyl group and the oxadiazole moiety. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimizing these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(2-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(2-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(2-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.

Comparison with Similar Compounds

2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(2-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one can be compared with other similar compounds, such as:

    Quinazolinone derivatives: These compounds share the quinazolinone core and may have similar biological activities.

    Oxadiazole derivatives: Compounds with the oxadiazole moiety may exhibit similar chemical reactivity and applications.

    Methoxybenzyl derivatives: These compounds contain the methoxybenzyl group and may have comparable properties. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct properties and applications.

Properties

IUPAC Name

3-[(2-methoxyphenyl)methyl]-2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O4S/c1-32-19-13-11-17(12-14-19)24-28-23(34-29-24)16-35-26-27-21-9-5-4-8-20(21)25(31)30(26)15-18-7-3-6-10-22(18)33-2/h3-14H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGGKAFLNHIIROG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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